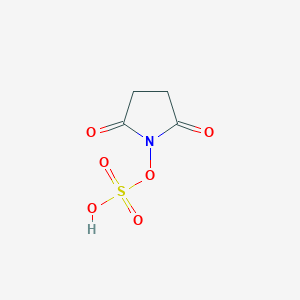
1-(Sulfooxy)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sulfooxy)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
The synthesis of 1-(Sulfooxy)pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of pyrrolidine-2,5-dione with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Sulfooxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfonic acids, alcohols, and substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(Sulfooxy)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Sulfooxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfooxy group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(Sulfooxy)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Lacks the sulfooxy group, making it less reactive.
N-Bromosuccinimide: Contains a bromine atom instead of the sulfooxy group, used primarily as a halogenation reagent.
Proline: A naturally occurring amino acid with a pyrrolidine ring, but without the sulfooxy group
Propiedades
Número CAS |
127007-81-2 |
|---|---|
Fórmula molecular |
C4H5NO6S |
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H5NO6S/c6-3-1-2-4(7)5(3)11-12(8,9)10/h1-2H2,(H,8,9,10) |
Clave InChI |
JBYJAIOLWCCDSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



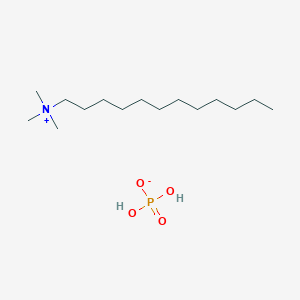
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
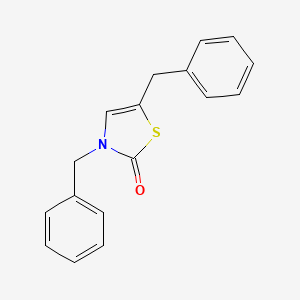




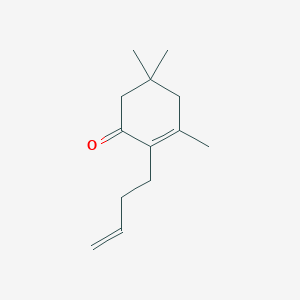
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
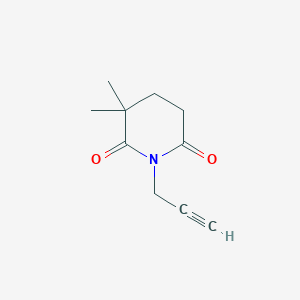


![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
